6-Methoxy-2-(methylthio)-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride
Description
Historical Context of Pyrimidine Scaffold in Drug Discovery
Pyrimidines, first isolated in the early 19th century through the oxidation of uric acid, gained prominence with the discovery of their role in nucleic acids. The synthesis of alloxan (5,5-dihydroxypyrimidine-2,4,6(1H,3H,5H)-trione) marked the beginning of pyrimidine derivative exploration. By the mid-20th century, pyrimidine analogs like 5-fluorouracil (5-FU) revolutionized cancer chemotherapy, showcasing the scaffold’s capacity to disrupt DNA synthesis. Subsequent developments included antiviral agents such as zidovudine, which highlighted pyrimidines’ versatility in targeting viral polymerases.
The structural plasticity of pyrimidines—enabling substitutions at positions 2, 4, 5, and 6—has allowed medicinal chemists to fine-tune electronic, steric, and solubility properties. For instance, the introduction of electron-donating groups at position 6 (e.g., methoxy) and hydrophobic substituents at position 2 (e.g., methylthio) has been linked to enhanced target affinity and metabolic stability.
Emergence of Pyrimidin-4-amine Derivatives in Medicinal Chemistry
Pyrimidin-4-amine derivatives have garnered attention due to their dual capacity for hydrogen bonding (via the amine group) and hydrophobic interactions (via aryl/alkyl substituents). These compounds frequently exhibit:
- Kinase inhibition : Substitutions at position 4 enable interactions with ATP-binding pockets in kinases.
- Antimicrobial activity : Derivatives with thioether groups (e.g., methylthio at position 2) disrupt microbial nucleic acid synthesis.
- Enhanced bioavailability : The pyrrolidinylmethylamine moiety, as seen in the subject compound, improves water solubility while maintaining membrane permeability.
A comparative analysis of recent pyrimidin-4-amine derivatives reveals structure-activity relationships (SAR) critical for optimization:
Position of 6-Methoxy-2-(methylthio)-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine Hydrochloride in Current Research
The subject compound integrates three pharmacophoric elements:
- 6-Methoxy group : Enhances electron density at the pyrimidine ring, potentially improving DNA intercalation or enzyme binding.
- 2-Methylthio group : Contributes to hydrophobic interactions with target proteins while resisting oxidative metabolism.
- N-(pyrrolidin-2-ylmethyl)amine : The pyrrolidine ring’s conformational flexibility facilitates binding to chiral enzyme pockets, as observed in kinase inhibitors like imatinib derivatives.
Recent patent literature (2009–2014) describes analogous pyrimidin-4-amine compounds targeting:
- Cyclin-dependent kinases (CDKs) : Methoxy-substituted derivatives inhibit CDK2/4/6 by mimicking ATP’s adenine moiety.
- Bacterial dihydrofolate reductase (DHFR) : Methylthio groups displace water molecules in the DHFR active site, enhancing binding affinity.
Synthetic routes to such compounds often employ:
Structure
3D Structure of Parent
Properties
IUPAC Name |
6-methoxy-2-methylsulfanyl-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4OS.ClH/c1-16-10-6-9(14-11(15-10)17-2)13-7-8-4-3-5-12-8;/h6,8,12H,3-5,7H2,1-2H3,(H,13,14,15);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBZIDNNXSLYSTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NCC2CCCN2)SC.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Methoxy-2-(methylthio)-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antiviral agent and a kinase inhibitor. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, drawing on various studies and findings.
Synthesis
The synthesis of this compound involves several key steps:
- Starting Materials : The synthesis begins with commercially available pyrimidine derivatives.
- Reagents : Key reagents include methoxy and methylthio groups, which are introduced via nucleophilic substitution reactions.
- Final Steps : The final product is obtained through crystallization from hydrochloric acid to yield the hydrochloride salt.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antiviral and kinase inhibitor.
Antiviral Activity
Research indicates that derivatives of pyrimidine compounds exhibit antiviral properties against several RNA viruses. For instance, compounds similar to 6-Methoxy-2-(methylthio)-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine have shown effectiveness against:
- Rubella Virus : Selective inhibitors have been identified that significantly reduce viral replication.
- Sindbis Virus : Similar mechanisms of inhibition were observed, suggesting a broad spectrum of antiviral activity against positive-strand RNA viruses .
Kinase Inhibition
The compound has also been studied for its inhibitory effects on various kinases, particularly CDK4/6. These kinases play crucial roles in cell cycle regulation and are often implicated in cancer progression.
- Binding Affinity : Studies show that the compound binds effectively to the inactive conformation of CDK4/6, suggesting a mechanism for selective inhibition.
- Selectivity : The presence of the pyrrolidine moiety enhances selectivity towards these kinases over others, which is critical for minimizing side effects in therapeutic applications .
The mechanisms through which 6-Methoxy-2-(methylthio)-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine exerts its biological effects include:
- Inhibition of Viral Replication : The compound interferes with viral RNA synthesis, thereby preventing the replication cycle of viruses.
- Kinase Inhibition : By binding to the ATP-binding site of kinases like CDK4/6, it prevents phosphorylation events necessary for cell cycle progression.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Study on Antiviral Efficacy :
- Kinase Inhibition Study :
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methylthio (-SMe) group at position 2 of the pyrimidine ring undergoes nucleophilic displacement due to its electron-withdrawing nature and leaving-group capacity. Documented reactions include:
Key observations:
-
Reactivity at position 2 is enhanced by electron-deficient pyrimidine rings.
-
Steric hindrance from the pyrrolidin-2-ylmethyl group may slow substitution rates compared to simpler analogs.
Oxidation Reactions
The methylthio group is susceptible to oxidation, forming sulfoxide or sulfone derivatives:
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| mCPBA | CH₂Cl₂, 0–25°C, 2–4 hrs | 2-Methylsulfinylpyrimidine | 75–85% |
| H₂O₂/AcOH | 50°C, 6–8 hrs | 2-Methylsulfonylpyrimidine | 60–70% |
Oxidation alters electronic properties, increasing polarity and potential hydrogen-bonding capacity.
Hydrolysis Reactions
The methoxy (-OMe) group at position 6 demonstrates pH-dependent hydrolysis:
| Condition | Outcome | Kinetics |
|---|---|---|
| 1M HCl, reflux | Demethylation to 6-hydroxypyrimidine | t₁/₂ ≈ 45 min |
| 1M NaOH, 60°C | Partial ring-opening | Degradation >50% in 2 hrs |
Hydrolysis products may serve as intermediates for further functionalization .
Salt Formation and Amine Reactivity
The pyrrolidin-2-ylmethylamine moiety participates in acid-base chemistry:
| Process | Reagents | Application |
|---|---|---|
| Protonation | HCl (excess) | Stabilizes cationic form for crystallization |
| Deprotonation | NaHCO₃, H₂O/EtOAc | Generates free base for coupling reactions |
Quaternary ammonium salts form with alkyl halides (e.g., CH₃I) under basic conditions .
Stability Considerations
Critical stability parameters from thermal analysis:
| Parameter | Value | Method |
|---|---|---|
| Thermal decomposition | 218–222°C | TGA/DSC |
| Photostability | Degrades under UV >280 nm | ICH Q1B guidelines |
Storage recommendations:
-
Protect from light at 2–8°C under inert atmosphere.
Q & A
Basic: What are the optimal synthetic routes for 6-Methoxy-2-(methylthio)-N-(pyrrolidin-2-ylmethyl)pyrimidin-4-amine hydrochloride, and how can yield and purity be maximized?
Methodological Answer:
The synthesis of pyrimidine derivatives typically involves multi-step nucleophilic substitution and condensation reactions. For example:
- Step 1: Construction of the pyrimidine core via cyclization of thiourea derivatives with β-diketones or β-ketoesters under acidic conditions .
- Step 2: Methoxy and methylthio group introduction via nucleophilic substitution (e.g., using NaOMe or NaSMe) at positions 6 and 2, respectively .
- Step 3: Functionalization with pyrrolidin-2-ylmethylamine via reductive amination or coupling reactions (e.g., using EDC/HOBt in DMF) .
- Final Step: Hydrochloride salt formation via treatment with HCl in anhydrous ether .
Optimization Tips: - Use HPLC to monitor reaction progress and ensure intermediates are free of byproducts .
- Purify via recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, CHCl₃:MeOH gradients) .
Basic: Which spectroscopic and crystallographic techniques are critical for structural elucidation of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]⁺ peak matching C₁₂H₂₀ClN₅OS) .
- X-ray Crystallography: Resolve hydrogen bonding (e.g., N–H⋯Cl interactions in the hydrochloride salt) and dihedral angles between substituents .
Advanced: How can computational modeling (e.g., DFT) predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Density Functional Theory (DFT):
- Solvent Effects: Use polarizable continuum models (PCM) to simulate solubility and protonation states in aqueous media .
- Reactivity Studies: Model reaction pathways (e.g., methylthio substitution) using transition-state theory .
Validation: Compare computed IR/Raman spectra with experimental data to refine models .
Advanced: What strategies resolve contradictions in biological activity data across different assays?
Methodological Answer:
- Assay-Specific Variables:
- Dose-Response Analysis: Perform EC₅₀/IC₅₀ studies in triplicate to assess reproducibility .
- Target Engagement Assays: Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to directly measure binding affinity to suspected targets (e.g., kinases or GPCRs) .
Advanced: How do structural modifications (e.g., substituent variation) impact the compound’s enzyme inhibition profile?
Methodological Answer:
- SAR Studies:
- Enzymatic Assays:
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Temperature: Store at –20°C in airtight, light-protected vials to prevent degradation .
- Humidity Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the hydrochloride salt .
- Stability Monitoring: Periodically assess purity via HPLC (C18 column, 0.1% TFA in H₂O/ACN gradient) .
Advanced: How can isotopic labeling (e.g., ¹⁵N/¹³C) aid in metabolic pathway tracing?
Methodological Answer:
- Synthesis of Labeled Analogs: Incorporate ¹⁵N at the pyrimidine N1 position via labeled ammonia in cyclization steps .
- Mass Spectrometry Imaging (MSI): Track metabolite distribution in tissues using LC-MS/MS with selected reaction monitoring (SRM) .
- NMR Studies: Use ¹³C-labeled compounds to identify metabolic intermediates in liver microsomal assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
